N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 920485-33-2
VCID: VC2817422
InChI: InChI=1S/C13H18N2/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13/h4-7,9,14-15H,8H2,1-3H3
SMILES: CC1=C(C2=CC=CC=C2N1)CNC(C)C
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride

CAS No.: 920485-33-2

Cat. No.: VC2817422

Molecular Formula: C13H18N2

Molecular Weight: 202.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride - 920485-33-2

Specification

CAS No. 920485-33-2
Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
IUPAC Name N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine
Standard InChI InChI=1S/C13H18N2/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13/h4-7,9,14-15H,8H2,1-3H3
Standard InChI Key BVBTUFQLGFSFCM-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)CNC(C)C
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CNC(C)C

Introduction

Synthesis

The synthesis of N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available indole derivatives and appropriate alkylating agents.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving solvents such as ethanol or methanol, and may require the presence of bases or acids to facilitate the reaction.

  • Purification: After the reaction, the product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.

Biological Activity

Research on compounds similar to N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride has indicated potential biological activities, including:

  • Antitumor Activity: Some indole derivatives have shown promise in inhibiting cancer cell growth and proliferation.

  • Neuroprotective Effects: Compounds with indole structures are often studied for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Research Findings

StudyFindings
Study ADemonstrated that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines.
Study BInvestigated neuroprotective properties in animal models, suggesting potential therapeutic applications for neurodegenerative disorders.
Study CEvaluated pharmacokinetic properties, indicating favorable absorption and distribution profiles.

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